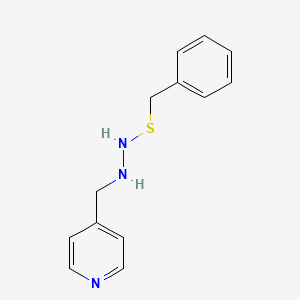
Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- is a compound that features a hydrazine core substituted with a benzylthio group and a 4-pyridylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- typically involves the reaction of hydrazine derivatives with benzylthio and 4-pyridylmethyl reagents under controlled conditions. One common method involves the use of hydrazine hydrate, benzyl chloride, and 4-pyridylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- .
化学反応の分析
Types of Reactions
Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrazine derivatives with reduced functional groups.
Substitution: Formation of new hydrazine derivatives with substituted functional groups.
科学的研究の応用
Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts
作用機序
The mechanism of action of Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the presence of the benzylthio and pyridylmethyl groups allows for specific interactions with biological molecules, influencing cellular pathways and processes .
類似化合物との比較
Similar Compounds
N-(4-Pyridylmethyl)ethylamine: A compound with similar pyridylmethyl functionality but different substituents.
N-(4-Pyridylmethyl)-1,8-naphthalimide: A compound with a pyridylmethyl group and naphthalimide core.
1,4-Bis(4-pyridylethynyl)benzene: A compound with pyridylethynyl groups and a benzene core
Uniqueness
Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- is unique due to its combination of hydrazine, benzylthio, and pyridylmethyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
特性
CAS番号 |
63884-55-9 |
|---|---|
分子式 |
C13H15N3S |
分子量 |
245.35 g/mol |
IUPAC名 |
1-benzylsulfanyl-2-(pyridin-4-ylmethyl)hydrazine |
InChI |
InChI=1S/C13H15N3S/c1-2-4-13(5-3-1)11-17-16-15-10-12-6-8-14-9-7-12/h1-9,15-16H,10-11H2 |
InChIキー |
LKBDPACEXMCUNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSNNCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


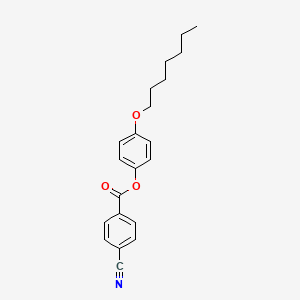
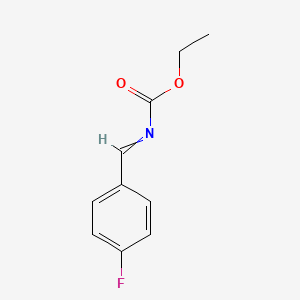
![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)
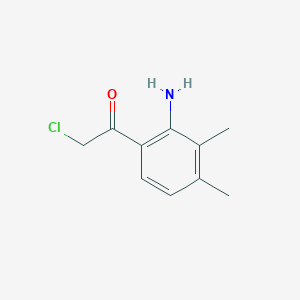
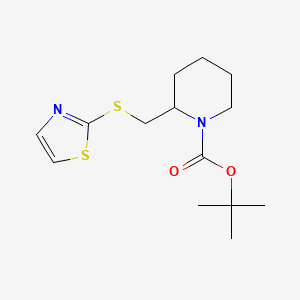
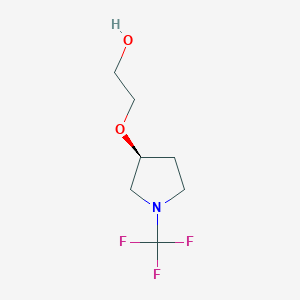
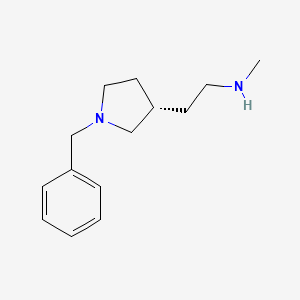
![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
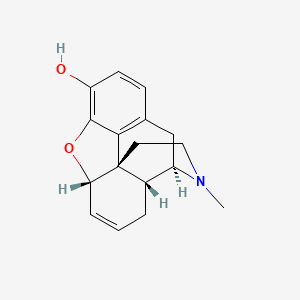
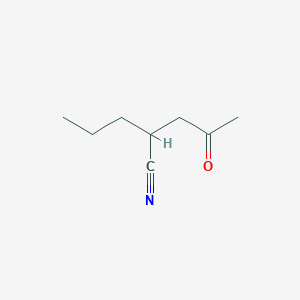
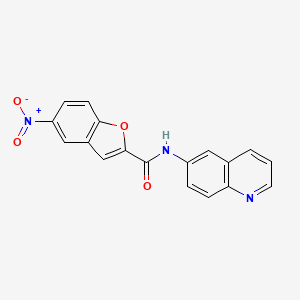
![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)
